7-[2-(Acetylsulfanyl)-3-methylbutanamido]-6-oxo-1,2,3,4,6,7,8,12b-octahydropyrido[2,1-a][2]benzazepine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ilepatril is a small molecule drug that functions as a dual inhibitor of angiotensin-converting enzyme and neprilysin. It was initially developed by Sanofi for the potential treatment of cardiovascular diseases, including hypertension and diabetic nephropathy .
准备方法
The synthesis of Ilepatril involves several steps, including the formation of a pyrido2,1-abenzazepine-4-carboxylic acid core structure. The synthetic route typically includes the use of acetonitrile, water, and phosphoric acid as reagents . Industrial production methods for Ilepatril are not extensively documented, but the compound can be analyzed using reverse phase high-performance liquid chromatography (HPLC) with simple conditions .
化学反应分析
Ilepatril undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetonitrile and phosphoric acid . The major products formed from these reactions are typically derivatives of the pyrido2,1-abenzazepine-4-carboxylic acid core structure .
科学研究应用
Ilepatril has been extensively studied for its potential therapeutic applications in treating cardiovascular diseases, particularly hypertension and diabetic nephropathy . It has shown efficacy in reducing albuminuria in diabetic rats and improving vascular responsiveness . Additionally, Ilepatril has been investigated for its potential to prevent obesity- and diabetes-induced neuropathy . The compound’s dual inhibition of angiotensin-converting enzyme and neprilysin makes it a promising candidate for various medical applications .
作用机制
Ilepatril exerts its effects by inhibiting both angiotensin-converting enzyme and neprilysin . Angiotensin-converting enzyme converts angiotensin I to angiotensin II, a potent vasoconstrictor, while neprilysin degrades vasoactive peptides such as bradykinin . By inhibiting these enzymes, Ilepatril increases the levels of bradykinin and other vasoactive peptides, leading to vasodilation and reduced blood pressure .
相似化合物的比较
Ilepatril is unique in its dual inhibition of angiotensin-converting enzyme and neprilysin, which distinguishes it from other similar compounds. Some similar compounds include enalapril, an angiotensin-converting enzyme inhibitor, and candoxatril, a neprilysin inhibitor . While enalapril and candoxatril target individual enzymes, Ilepatril’s dual inhibition provides a more comprehensive approach to managing cardiovascular diseases .
属性
IUPAC Name |
7-[(2-acetylsulfanyl-3-methylbutanoyl)amino]-6-oxo-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-12(2)19(30-13(3)25)20(26)23-16-11-14-7-4-5-8-15(14)17-9-6-10-18(22(28)29)24(17)21(16)27/h4-5,7-8,12,16-19H,6,9-11H2,1-3H3,(H,23,26)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKFFTMLFPWYFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CC2=CC=CC=C2C3CCCC(N3C1=O)C(=O)O)SC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861551 |
Source
|
Record name | 7-[2-(Acetylsulfanyl)-3-methylbutanamido]-6-oxo-1,2,3,4,6,7,8,12b-octahydropyrido[2,1-a][2]benzazepine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。